molecular formula C11H9BrO2S B13956502 Methyl 3-bromo-5-(2-cyclopropylethynyl)thiophene-2-carboxylate

Methyl 3-bromo-5-(2-cyclopropylethynyl)thiophene-2-carboxylate

Cat. No.: B13956502
M. Wt: 285.16 g/mol
InChI Key: FYYXUSPPRLKQNE-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-(2-cyclopropylethynyl)thiophene-2-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom, a cyclopropylethynyl group, and a carboxylate ester group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-5-(2-cyclopropylethynyl)thiophene-2-carboxylate typically involves the bromination of a thiophene derivative followed by the introduction of the cyclopropylethynyl group. One common method includes the use of N-bromosuccinimide (NBS) for the bromination step. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting bromo-thiophene intermediate is then subjected to a Sonogashira coupling reaction with cyclopropylacetylene in the presence of a palladium catalyst and a copper co-catalyst to introduce the cyclopropylethynyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-(2-cyclopropylethynyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like triethylamine or potassium carbonate.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of various substituted thiophenes.

    Coupling: Formation of biaryl or alkyne-linked thiophene derivatives.

    Oxidation: Formation of thiophene sulfoxides or sulfones.

    Reduction: Formation of dihydrothiophene derivatives.

Scientific Research Applications

Methyl 3-bromo-5-(2-cyclopropylethynyl)thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and conjugated polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.

    Industry: Utilized in the production of organic semiconductors, light-emitting diodes (OLEDs), and other electronic materials.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-(2-cyclopropylethynyl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and cyclopropylethynyl groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-bromo-2-thiophenecarboxylate: Lacks the cyclopropylethynyl group, making it less versatile in certain reactions.

    Methyl 5-bromo-2-thiophenecarboxylate: Similar structure but different substitution pattern, affecting its reactivity and applications.

    Methyl 3-iodo-5-(2-cyclopropylethynyl)thiophene-2-carboxylate: Iodine atom instead of bromine, which can influence its reactivity in coupling reactions.

Uniqueness

Methyl 3-bromo-5-(2-cyclopropylethynyl)thiophene-2-carboxylate is unique due to the combination of the bromine atom and the cyclopropylethynyl group, which provides enhanced reactivity and versatility in synthetic applications. This makes it a valuable compound for the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C11H9BrO2S

Molecular Weight

285.16 g/mol

IUPAC Name

methyl 3-bromo-5-(2-cyclopropylethynyl)thiophene-2-carboxylate

InChI

InChI=1S/C11H9BrO2S/c1-14-11(13)10-9(12)6-8(15-10)5-4-7-2-3-7/h6-7H,2-3H2,1H3

InChI Key

FYYXUSPPRLKQNE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(S1)C#CC2CC2)Br

Origin of Product

United States

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